3,3-Dimethyl-1-hexanol

Description

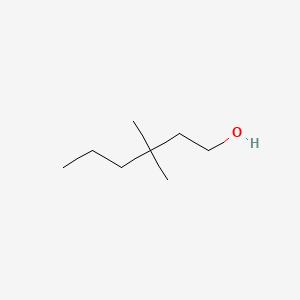

3,3-Dimethyl-1-hexanol (CAS No.: Not explicitly provided; molecular formula: C₈H₁₈O) is a branched primary alcohol with a hydroxyl group at the terminal carbon and two methyl groups at the third carbon. It is a significant volatile compound in Capsicum chinense (Habanero pepper), contributing to its aroma profile. Research highlights its high concentration in specific pepper varieties, such as Jaguar and Mayapan, with levels reaching up to 656.90 ± 117.76 µg g⁻¹ FW in ripe peppers grown in black soil . Its production increases during lactic acid fermentation, particularly with Lactobacillus plantarum strains, and it is associated with positive sensory attributes like "sweet" and "chili" aromas .

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKYQWCHMSXUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between 3,3-dimethyl-1-hexanol and related alcohols:

| Compound | Molecular Formula | Functional Group | Substituents | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₈H₁₈O | Primary alcohol | Two methyl groups at C3 | Branched terminal hydroxyl |

| 1-Hexanol | C₆H₁₄O | Primary alcohol | Straight chain | Linear primary alcohol |

| 3-Hexanol | C₆H₁₄O | Secondary alcohol | Hydroxyl at C3 | Secondary hydroxyl, no branching |

| 3-Methyl-1-hexanol | C₇H₁₆O | Primary alcohol | Single methyl at C3 | Less branched than 3,3-dimethyl analog |

| cis-3-Hexen-1-ol | C₆H₁₂O | Primary alcohol | Double bond at C3-C4 (cis) | Unsaturated, grassy aroma |

Volatility and Solubility

- This compound: Higher molecular weight (130.23 g/mol) and branching reduce volatility compared to linear alcohols like 1-hexanol (102.17 g/mol). This likely contributes to its persistence in Habanero peppers .

- 1-Hexanol: Higher volatility due to linear structure; widely used as a solvent in industrial applications.

- cis-3-Hexen-1-ol : Lower molecular weight (100.16 g/mol) and unsaturated structure increase volatility, contributing to its "green" odor .

Concentration in Natural Sources

Data from Habanero pepper studies (µg g⁻¹ fresh weight):

| Compound | Jaguar (Ripe) | Mayapan (Ripe) | Key Role in Aroma |

|---|---|---|---|

| This compound | 656.90 ± 117.76 | 1020.61 ± 51.26 | Sweet, chili-like aroma |

| 1-Hexanol | 304.78 ± 14.51 | 360.14 ± 8.57 | Green, herbal notes |

| cis-3-Hexenyl hexanoate | 27.76–49.49 | 37.57–49.49 | Fruity, floral undertones |

Sensory and Industrial Relevance

- This compound: Critical for Habanero pepper’s signature aroma; preferred in sensory evaluations for evoking "happy" and "active" emotions .

- 1-Hexanol: Common in fragrances and food flavoring but less impactful in pepper aroma due to lower concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.